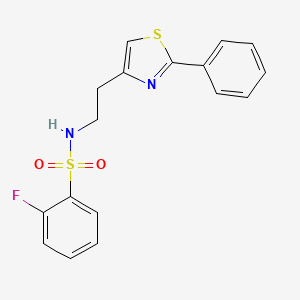

2-fluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related benzenesulfonamides involves several steps, starting from corresponding benzenesulfonyl chloride, leading to the formation of various substituted benzenesulfonamides. For instance, 4-fluoride benzenesulfonamide and 4-trifluoromethyl benzenesulfonamide were synthesized through ammonification from their respective benzenesulfonyl chlorides, followed by condensation with substituted phenylisocyanates (Gegen Ta-n, 2015).

Molecular Structure Analysis

The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives, including methane-, benzene-, and toluenesulfonamide, reveal significant insights into their chemical behavior. These structures, characterized by different torsion angles and hydrogen bonding, form various architectures, such as dimers and layers, indicating the flexibility and complexity of their molecular arrangements (Danielle L Jacobs et al., 2013).

Chemical Reactions and Properties

Benzenesulfonamides undergo a variety of chemical reactions, including novel rearrangement reactions based on the structure of N-fluoro-N-alkyl benzenesulfonamides. These reactions, occurring under mild conditions, produce a variety of benzenesulfonamides and aldehydes or ketones, showcasing the chemical versatility of these compounds (Han Wang et al., 2018).

Physical Properties Analysis

The crystal structures of related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamide, have been investigated, revealing two-dimensional architectures controlled by various intermolecular interactions. These studies provide valuable insights into the physical properties of these compounds, contributing to our understanding of their behavior in different environments (P. A. Suchetan et al., 2015).

Chemical Properties Analysis

Benzenesulfonamides incorporating flexible triazole moieties have shown to be highly effective carbonic anhydrase inhibitors. The introduction of different linkers has demonstrated significant influence on their inhibitory activities, highlighting the importance of chemical modifications in enhancing biological activities (A. Nocentini et al., 2016).

作用機序

Target of Action

The primary targets of 2-fluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide are various types of fungi, including Fusarium oxysporum , Sclerotinia sclerotiorum , and Botrytis cinerea . These fungi are responsible for a variety of plant diseases, leading to significant crop losses .

Mode of Action

The compound interacts with its fungal targets by inhibiting their growth and reproduction

Biochemical Pathways

The compound affects the biochemical pathways related to the growth and reproduction of fungi . By inhibiting these pathways, the compound prevents the fungi from spreading and causing further damage to the plants .

Result of Action

The compound exhibits potent fungicidal activity against several types of fungi . For instance, it has shown significant bioactivity against Curvularia lunata , Botrytis cinerea , and Sclerotinia sclerotiorum , with EC50 values of 20.8 mg/L (52.3 μM), 24.6 mg/L (61.8 μM), and 9.5 mg/L (23.9 μM), respectively . This suggests that the compound has equivalent or superior fungicidal activity compared to commercial products .

特性

IUPAC Name |

2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2S2/c18-15-8-4-5-9-16(15)24(21,22)19-11-10-14-12-23-17(20-14)13-6-2-1-3-7-13/h1-9,12,19H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPLBTTZOLBWSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492192.png)

![1-(2,4-difluorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2492196.png)

![6-Allyl-5-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2492197.png)

![1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2492198.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2492201.png)

![2-[[1-(Benzenesulfonyl)piperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2492207.png)